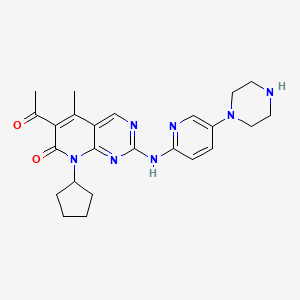

5-(Piperazin-1-yl)pyridin-2-amine

Description

Properties

IUPAC Name |

5-piperazin-1-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBGHNGROGZGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651295 | |

| Record name | 5-(Piperazin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082876-26-3 | |

| Record name | 5-(1-Piperazinyl)-2-pyridinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082876263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Piperazin-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(piperazin-1-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(1-PIPERAZINYL)-2-PYRIDINAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2NG7YG5L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-(Piperazin-1-yl)pyridin-2-amine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Piperazin-1-yl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 1082876-26-3).[1][2] This compound is a critical building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of advanced pharmaceutical agents, including impurities and reference standards for Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6.[1][2][3][4] The guide delves into the prevalent synthetic methodologies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, offering field-proven insights into experimental design. Furthermore, it establishes a self-validating framework for the structural and purity verification of the target compound through detailed spectroscopic and chromatographic characterization protocols. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction and Significance

This compound is a heterocyclic compound featuring a 2-aminopyridine scaffold covalently linked to a piperazine moiety at the C5 position.[1][5] Its molecular formula is C₉H₁₄N₄, with a molecular weight of 178.23 g/mol .[1] The structural combination of the electron-rich aminopyridine system and the versatile piperazine ring makes it a highly valuable pharmacophore. The piperazine group, in particular, is a common motif in biologically active molecules that can be readily modified to optimize a compound's pharmacological profile, including its solubility and interaction with biological targets.[1][6] The primary application of this molecule is as a synthetic intermediate for constructing more complex drug candidates.[1][2]

Synthetic Methodologies: A Strategic Analysis

The core of synthesizing this compound lies in the formation of the C-N bond between the pyridine C5 carbon and a piperazine nitrogen. The choice of synthetic route is dictated by factors such as starting material availability, cost, scalability, and desired purity. The two most robust and industrially relevant strategies are the Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNA r).

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forging C-N bonds.[7][8] This methodology is often the preferred choice due to its broad substrate scope, functional group tolerance, and typically high yields, even with less reactive aryl halides.[7][8]

Causality Behind the Method: The reaction's success hinges on a catalytic cycle involving a palladium(0) species.[9] The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide (e.g., 2-amino-5-bromopyridine) bond, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The amine (piperazine) coordinates to the Pd(II) center, and a base deprotonates the amine's nitrogen, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the Pd(0) catalyst to continue the cycle.[9]

The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands are essential as they promote the reductive elimination step and stabilize the active catalyst, leading to higher efficiency, especially with challenging substrates.[10]

Strategic Consideration: To avoid potential side reactions such as N,N'-diarylation of piperazine, it is common practice to use a mono-protected piperazine derivative, such as tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The Boc protecting group can be efficiently removed in a subsequent acidic step to yield the final product.[11]

Nucleophilic Aromatic Substitution (SNA r)

SNA r is a more classical approach where a nucleophile (piperazine) directly displaces a leaving group (typically a halide) on an activated aromatic ring.[12][13] For this reaction to be efficient, the pyridine ring must be sufficiently electron-deficient to be susceptible to nucleophilic attack. The presence of the amino group at the 2-position and the ring nitrogen itself influence the electrophilicity of the C5 position.

Causality Behind the Method: The SNA r mechanism proceeds via a two-step addition-elimination pathway.

-

Nucleophilic Attack: The piperazine nitrogen attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the halide ion.

While often requiring harsher conditions (higher temperatures) than palladium-catalyzed methods, SNA r can be a cost-effective alternative if the substrate is sufficiently reactive.[14] Copper catalysis (Ullmann condensation) can be employed to facilitate this transformation under milder conditions, particularly with iodo- or bromo-pyridines.[15]

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol describes a representative synthesis of this compound via a Buchwald-Hartwig coupling followed by deprotection.

Step 1: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

-

Reagent Setup: To a dry Schlenk flask under an inert nitrogen atmosphere, add 2-amino-5-bromopyridine (1.0 eq), N-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).

-

Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%). Add this mixture to the Schlenk flask.

-

Solvent Addition: Add anhydrous toluene via syringe to the flask.

-

Reaction: Heat the reaction mixture to 100°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Boc Deprotection

-

Dissolution: Dissolve the purified intermediate from Step 1 in dichloromethane (DCM).

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) (4-5 eq) or a saturated solution of HCl in dioxane at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Final Product: Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent to yield this compound as a solid.

Characterization and Data Validation

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Sources

- 1. This compound|CAS 1082876-26-3 [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | 1082876-26-3 [chemicalbook.com]

- 4. This compound CAS#: 1082876-26-3 [m.chemicalbook.com]

- 5. CAS 1082876-26-3: this compound [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction - American Chemical Society [acs.digitellinc.com]

- 15. CN111995569A - Preparation method of cyclin-dependent kinase inhibitor intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(Piperazin-1-yl)pyridin-2-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-(Piperazin-1-yl)pyridin-2-amine, a key building block in modern medicinal chemistry. As a structural motif present in numerous clinically relevant molecules, a thorough understanding of its properties is paramount for effective drug design, formulation, and development. This document moves beyond a simple datasheet to offer insights into the causality behind its chemical behavior, supported by established experimental protocols and in-silico predictions. All data is presented with the goal of empowering researchers to leverage this versatile scaffold in their drug discovery programs.

Introduction: The Strategic Importance of the Aminopyridine-Piperazine Scaffold

This compound (CAS No: 1082876-26-3) is a heterocyclic compound featuring a 2-aminopyridine core linked to a piperazine ring. This structural combination is not coincidental but rather a strategic design element in many active pharmaceutical ingredients (APIs). The 2-aminopyridine moiety is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with biological targets[1][2]. The piperazine ring, often referred to as a "privileged scaffold," is incorporated to modulate aqueous solubility, improve oral bioavailability, and provide a versatile point for synthetic modification to fine-tune a compound's pharmacokinetic and pharmacodynamic profile[3][4].

This guide will dissect the critical physicochemical parameters of this compound, offering both theoretical grounding and practical methodologies for its characterization. Its primary application is as a crucial synthetic intermediate, most notably in the synthesis of kinase inhibitors like Palbociclib, a CDK4/6 inhibitor used in cancer therapy[5][6][7].

Core Physicochemical Properties

A molecule's journey from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure and Molecular Formula

-

IUPAC Name: this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₄ | [5][6] |

| Molecular Weight | 178.23 g/mol | [5][6] |

| CAS Number | 1082876-26-3 | [5][6] |

| Appearance | Pale Brown to Light Brown Solid | [6] |

Ionization Constant (pKa)

The basicity of this compound is a critical determinant of its behavior in physiological environments. With multiple nitrogen atoms, the molecule exhibits distinct pKa values. The piperazine ring contains two nitrogen atoms, and the aminopyridine ring contains one exocyclic and one endocyclic nitrogen.

This predicted value likely corresponds to the protonation of the secondary amine in the piperazine ring, which is the most basic site. The presence of multiple basic centers allows for the formation of stable salts, which can significantly enhance aqueous solubility[3].

This protocol provides a reliable method for the experimental determination of the pKa values.

-

Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 50 mL of a 0.1 M KCl solution to maintain constant ionic strength.

-

Titration Setup: Use a calibrated pH meter with a glass electrode and a micro-burette.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH value after each addition of the titrant.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a diprotic base, two inflection points will be observed.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key indicator of a drug's ability to cross biological membranes. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.

The shake-flask method remains the gold standard for the experimental determination of LogP.

-

Preparation of Phases: Prepare a mutually saturated solution of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for LogD).

-

Partitioning: Accurately weigh a small amount of the compound and dissolve it in the aqueous phase. Add an equal volume of the n-octanol phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. The presence of multiple basic nitrogen atoms suggests that the solubility of this compound will be pH-dependent.

-

Qualitative Solubility: Slightly soluble in DMSO and methanol[6][8].

-

Aqueous Solubility: While specific quantitative data is not available, the piperazine moiety is known to enhance the aqueous solubility of parent molecules[3]. The solubility is expected to be higher at lower pH values where the nitrogen atoms are protonated.

A comprehensive understanding of solubility requires both kinetic and thermodynamic measurements.

-

Kinetic Solubility (High-Throughput Screening):

-

Prepare a stock solution of the compound in DMSO.

-

Add small aliquots of the stock solution to a series of aqueous buffers with varying pH values.

-

Incubate for a short period (e.g., 2 hours) with shaking.

-

Filter the solutions to remove any precipitate.

-

Determine the concentration of the dissolved compound in the filtrate using a rapid analytical method like HPLC-UV or LC-MS.

-

-

Thermodynamic Solubility (Equilibrium):

-

Add an excess amount of the solid compound to a series of aqueous buffers with varying pH values.

-

Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the solutions to remove undissolved solids.

-

Determine the concentration of the dissolved compound in the filtrate.

-

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the workhorse for purity determination and quantification. Due to the basic and polar nature of the compound, a reversed-phase method with a suitable column and mobile phase is recommended.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For highly polar compounds, a mixed-mode column (e.g., reversed-phase/cation-exchange) can provide better retention and peak shape[9].

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Detection: UV detection at a wavelength determined by the compound's UV spectrum (typically around 254 nm and 280 nm for aromatic systems). Mass spectrometry (LC-MS) can be used for confirmation of identity.

-

Column Temperature: 30-40 °C.

Caption: General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the piperazine ring, and the amine protons. The chemical shifts and coupling patterns will be characteristic of the structure.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

While a specific spectrum for this compound is not publicly available, analysis of similar structures such as 2-amino-5-methylpyridine and 1-(2-pyridyl)piperazine can provide insights into the expected chemical shifts[10][11].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which can aid in its identification.

-

Expected Molecular Ion: In positive ion mode electrospray ionization (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 179.13.

-

Fragmentation Pattern: The fragmentation of piperazine analogues typically involves cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine to the pyridine ring[12]. Common fragment ions for phenylpiperazines include m/z 119, 70, and 56[12].

Synthesis and Handling

Synthetic Route

This compound is typically synthesized via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination reaction[4][5]. A common approach involves the reaction of 2-amino-5-bromopyridine with piperazine. To avoid side reactions, the piperazine is often used in its mono-protected form (e.g., with a Boc group), which is subsequently removed.

-

Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromopyridine, tert-butyl piperazine-1-carboxylate, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) for several hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: After the reaction is complete, cool the mixture, filter it, and concentrate the filtrate. Purify the crude product by column chromatography to obtain tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or dioxane) and treat it with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) to remove the Boc protecting group.

-

Isolation: Neutralize the reaction mixture and extract the product. Purify the final compound by crystallization or column chromatography.

A patent describes a similar synthesis for 5-(N-BOC-piperazin-1-yl)pyridin-2-amine, which can be adapted for this purpose[13].

Storage and Stability

-

Storage: Store in a dark place, sealed in a dry environment at 2-8°C[6].

-

Stability: The compound is generally stable under recommended storage conditions. Avoid exposure to strong oxidizing agents and sources of nitrous acid, which could lead to the formation of nitrosamine impurities[5].

Conclusion

This compound is a strategically important building block in drug discovery, offering a unique combination of properties that are beneficial for developing orally bioavailable drugs, particularly in the oncology and CNS therapeutic areas. A thorough understanding and experimental validation of its physicochemical properties—pKa, LogP, and solubility—are crucial for its successful application. The analytical and synthetic protocols outlined in this guide provide a robust framework for researchers to characterize and utilize this valuable scaffold in their pursuit of novel therapeutics.

References

-

ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved from [Link]

- Giuliano, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1435.

-

MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

-

CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative piperazine derivatives with CDKs inhibitory activity. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.

-

PubMed. (n.d.). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminopyridine. Retrieved from [Link]

-

AMiner. (n.d.). Structural and Physicochemical Characterization of Pyridine Derivative Salts of Anti-Inflammatory Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental amine basicity (pKa),6b effective and intrinsic.... Retrieved from [Link]

-

University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

-

PubMed. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|CAS 1082876-26-3 [benchchem.com]

- 6. This compound CAS#: 1082876-26-3 [m.chemicalbook.com]

- 7. This compound | 1082876-26-3 [chemicalbook.com]

- 8. This compound manufacturers and suppliers in india [chemicalbook.com]

- 9. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 13. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]

Biological activity of 5-(Piperazin-1-yl)pyridin-2-amine

An In-Depth Technical Guide to the Biological Activity and Applications of 5-(Piperazin-1-yl)pyridin-2-amine

Abstract

This compound is a heterocyclic organic compound featuring a 2-aminopyridine scaffold linked to a piperazine ring.[1][2] While exhibiting limited intrinsic biological activity, this molecule has emerged as a critical and versatile building block in medicinal chemistry.[1] Its primary significance lies in its role as a key synthetic intermediate for the development of high-value pharmaceutical agents, most notably in the synthesis of targeted anticancer therapies.[3][4] The structural combination of the aminopyridine and piperazine moieties provides a privileged scaffold that allows for extensive derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the synthesis, derivatization strategies, and the biological context of molecules derived from this core, with a particular focus on its application in the development of cyclin-dependent kinase (CDK) inhibitors.

Physicochemical Properties and Synthesis

The utility of this compound as a synthetic precursor is underpinned by its well-defined chemical properties and established synthetic routes.

Core Properties

| Property | Value | Source |

| CAS Number | 1082876-26-3 | [1][3] |

| Molecular Formula | C₉H₁₄N₄ | [1][3] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 401.7 °C (Predicted) | [1] |

| Density | 1.163 g/cm³ (Predicted) | [1] |

| Storage | 2-8°C, sealed, dry, dark environment | [1][3] |

Synthetic Routes and Considerations

The synthesis of the this compound core is typically achieved through robust carbon-nitrogen bond-forming reactions. Common strategies include palladium-catalyzed aminations or nucleophilic aromatic substitution (SNAr) reactions.[1] A critical aspect of its synthesis is the management of reactive functional groups and the prevention of impurities.

Example Synthetic Strategy (N-BOC Protected): A common industrial approach involves using a BOC-protected piperazine to control reactivity. The synthesis proceeds by reacting a suitable pyridine precursor with N-BOC-piperazine, followed by reduction of a nitro group to the desired 2-amino group.[5]

Key Technical Considerations:

-

Protecting Groups: The secondary amine of the piperazine ring is often protected (e.g., with a tert-butyloxycarbonyl group, BOC) to prevent side reactions during the initial coupling steps.

-

Impurity Control: During synthesis, particularly in nitro reduction steps, the formation of azo impurities can be a significant issue. The addition of inorganic salts like ammonium chloride during the reduction has been shown to effectively inhibit the generation of these byproducts.[5] Another potential impurity is 5-(4-nitrosopiperazin-1-yl)pyridin-2-amine, which can form if sources of nitrous acid are not carefully controlled.[1]

-

Purification: High-purity material, essential for pharmaceutical applications, is typically obtained through column chromatography or crystallization.[1]

The Piperazine-Pyridine Scaffold: A Privileged Structure in Drug Discovery

The combination of a piperazine ring and a pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry. This structural motif is frequently found in molecules designed to interact with a wide range of biological targets, particularly within the central nervous system and in oncology.[6][7][8]

-

The Piperazine Moiety: The piperazine ring is a versatile pharmacophore.[2] Its two nitrogen atoms provide sites for hydrogen bonding and can be protonated at physiological pH, which often enhances aqueous solubility.[2] Furthermore, the secondary amine offers a convenient handle for introducing various substituents to explore the chemical space around a lead compound and optimize its pharmacological profile.[1] Derivatives of piperazine are known to possess a wide array of biological activities, including anticancer, antifungal, and neurological effects.[7][8]

-

The 2-Aminopyridine Moiety: This structure is also a common feature in biologically active molecules, providing key hydrogen bond donor and acceptor sites that are crucial for binding to protein targets like kinases.

The dual reactivity of this compound, with its 2-amino group and the secondary piperazine amine, makes it an ideal starting point for building more complex molecules where both sites are functionalized.[1]

Application in Targeted Cancer Therapy: The Case of CDK4/6 Inhibitors

The most prominent application of this compound is as a key intermediate in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[3][4] Palbociclib is an established therapeutic agent for certain types of breast cancer.[3]

Mechanism of Action of CDK4/6 Inhibitors

CDK4 and CDK6 are key enzymes that, when complexed with Cyclin D, drive the cell cycle forward from the G1 (growth) phase to the S (synthesis) phase. A primary substrate of the CDK4/6-Cyclin D complex is the retinoblastoma (Rb) tumor suppressor protein. Phosphorylation of Rb by CDK4/6 causes it to release the E2F transcription factor, which then activates the genes necessary for DNA replication, committing the cell to division.

In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell proliferation. CDK4/6 inhibitors like Palbociclib function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of Rb. This maintains Rb in its active, E2F-bound state, thereby inducing a G1 cell cycle arrest and halting tumor growth.

Signaling Pathway Diagram

The diagram below illustrates the role of CDK4/6 in cell cycle progression and the mechanism of its inhibition.

Caption: The CDK4/6-Rb pathway and its inhibition by Palbociclib.

Experimental Protocols and Workflows

The development of bioactive molecules from the this compound core follows a structured workflow from synthesis to biological validation.

General Experimental Workflow

The diagram below outlines the typical progression for developing and testing a novel derivative.

Caption: Standard workflow from synthesis to biological evaluation.

Protocol: In Vitro Kinase Inhibition Assay (Example)

This protocol describes a method to determine the inhibitory potency (IC₅₀) of a derivative against its target kinase, such as CDK4/Cyclin D1.

Rationale: This experiment is fundamental to confirming that a synthesized compound directly interacts with and inhibits its intended molecular target. It provides a quantitative measure of potency that is independent of cellular factors.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Prepare a solution of recombinant active CDK4/Cyclin D1 enzyme in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., a peptide derived from Rb protein) and ATP in kinase buffer.

-

-

Assay Plate Setup:

-

In a 96-well or 384-well plate, perform serial dilutions of the test compound in DMSO, then dilute further in kinase buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

-

Kinase Reaction:

-

Add the CDK4/Cyclin D1 enzyme solution to each well containing the diluted compound and incubate for 10-15 minutes at room temperature to allow for binding.

-

Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or fluorescence-based methods that use phospho-specific antibodies.

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

-

Protocol: Cell Proliferation Assay (Example)

This protocol assesses the effect of a test compound on the proliferation of a cancer cell line (e.g., MCF-7 breast cancer cells).

Rationale: While a kinase assay confirms target engagement, a cell-based assay determines if this inhibition translates into the desired biological effect—in this case, halting cell growth. It provides crucial information on cellular potency and potential toxicity.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C and 5% CO₂.

-

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells into a 96-well clear-bottom plate at a predetermined density (e.g., 5,000 cells per well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

-

-

Incubation:

-

Incubate the plate for 72 hours (or a duration appropriate for the cell line's doubling time).

-

-

Viability Measurement:

-

Quantify cell viability using a suitable method. For example, using an MTT assay:

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the crystals by adding a solubilization buffer (e.g., DMSO or a detergent solution).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percent viability against the logarithm of the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).

-

Safety and Handling

While this compound is a valuable research chemical, it must be handled with appropriate care. Safety information indicates potential health hazards, including toxicity if swallowed, skin irritation, and serious eye irritation.[1] It is intended for research use only in a laboratory setting and not for human or veterinary use.[1] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- 1. This compound|CAS 1082876-26-3 [benchchem.com]

- 2. CAS 1082876-26-3: this compound [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound | 1082876-26-3 [chemicalbook.com]

- 5. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(Piperazin-1-yl)pyridin-2-amine as a Palbociclib Impurity

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Palbociclib, a first-in-class cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, represents a significant advancement in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1] The manufacturing and stability of such a critical therapeutic agent demand rigorous control over impurities to ensure patient safety and drug efficacy. This guide provides a comprehensive technical overview of 5-(Piperazin-1-yl)pyridin-2-amine, a known process-related impurity of Palbociclib. We will delve into its chemical identity, potential origins within the Palbociclib synthesis, analytical methodologies for its detection and quantification, and the overarching regulatory framework that governs impurity control. This document is intended to serve as a valuable resource for professionals engaged in the development, manufacturing, and quality control of Palbociclib.

Introduction to Palbociclib and the Imperative of Impurity Profiling

Palbociclib's mechanism of action, the inhibition of CDK4/6, restores cell cycle control and blocks the proliferation of cancer cells.[] The journey of a potent molecule like Palbociclib from synthesis to patient is underpinned by stringent quality control measures. Pharmaceutical impurities, defined by the International Council for Harmonisation (ICH) as any component of a new drug substance that is not the chemical entity defined as the new drug substance, can arise from various sources including starting materials, by-products, intermediates, and degradation products.[3][4] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product.[3] Therefore, a thorough understanding and control of impurities are not merely a regulatory hurdle but a fundamental aspect of ensuring patient well-being.

The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances, establishing thresholds based on the maximum daily dose of the drug.[5][6] For Palbociclib, this necessitates the development of sensitive and specific analytical methods to detect and quantify any potential impurities.

Unveiling the Impurity: this compound

This compound, also known as Palbociclib Impurity A, is a key chemical building block and a recognized process-related impurity in the synthesis of Palbociclib.[7][8][9][10] Its chemical structure features a piperazine ring linked to a 2-aminopyridine scaffold.[8]

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 1082876-26-3 | C₉H₁₄N₄ | 178.24 g/mol |

This compound is not only an impurity but is also utilized as a reagent in the synthesis of various anticancer agents, highlighting its significance in medicinal chemistry.[11][12]

Origins of this compound in Palbociclib Synthesis

The presence of this compound as an impurity in Palbociclib is intrinsically linked to the synthetic routes employed for the active pharmaceutical ingredient (API). Palbociclib's synthesis involves the coupling of a pyrido[2,3-d]pyrimidin-7-one core with a substituted aminopyridine side chain.[13][14]

One of the key synthetic strategies for Palbociclib involves the reaction between 6-acetyl-8-cyclopentyl-5-methyl-2-chloropyrido[2,3-d]pyrimidin-7(8H)-one and this compound.[15] In this context, this compound serves as a crucial starting material or intermediate.[11]

The formation of this impurity can occur through several pathways:

-

Unreacted Starting Material: Incomplete reaction during the coupling step can lead to the carryover of this compound into the final drug substance.

-

Side Reactions: The synthesis of the side chain itself, or its subsequent reactions, could potentially generate this compound as a by-product.

-

Degradation: Although primarily a process-related impurity, degradation of Palbociclib under certain stress conditions (e.g., acid or base hydrolysis) could potentially lead to the cleavage of the molecule, although the primary degradation pathways are reported to be oxidation and sulfonation.[1][][16]

The following diagram illustrates a simplified synthetic pathway highlighting the role of this compound.

Caption: Simplified schematic of Palbociclib synthesis.

Analytical Methodologies for Detection and Quantification

Ensuring the purity of Palbociclib necessitates robust and validated analytical methods capable of separating and quantifying this compound from the API and other potential impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.[17][18]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A well-developed RP-HPLC method can effectively separate Palbociclib from its process-related impurities and degradation products.[19][20][21][22]

Experimental Protocol: A Representative RP-HPLC Method

This protocol is a composite representation based on published methodologies and should be optimized and validated for specific laboratory conditions.[17][18][23]

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., InertSustain Swift C18, 4.6 x 250 mm, 5 µm) is a common choice.[17][18]

-

Mobile Phase: A gradient elution is typically used to achieve optimal separation.

-

Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar compounds.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection Wavelength: Monitoring at 230 nm is a suitable option for detecting both Palbociclib and its impurities.[18]

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Palbociclib drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5-1.0 mg/mL.[19]

-

Prepare a reference standard solution of this compound in the same diluent.

-

Spike the drug substance solution with the impurity standard to verify the specificity and resolution of the method.

-

-

Method Validation:

Caption: A typical workflow for HPLC analysis of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For structural confirmation and in-depth characterization of impurities, especially at very low levels, LC coupled with mass spectrometry (LC-MS) is an invaluable tool.[24][25][26][27][28]

Key Advantages of LC-MS:

-

High Sensitivity and Specificity: Provides molecular weight information, aiding in the unambiguous identification of impurities.

-

Structural Elucidation: Tandem MS (MS/MS) experiments can be used to fragment the impurity ion and obtain structural information.

-

Forced Degradation Studies: LC-MS is instrumental in identifying degradation products formed under stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).[16]

Experimental Protocol: A General LC-MS Approach

-

Instrumentation:

-

LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole).

-

-

Chromatographic Conditions:

-

Mass Spectrometry Parameters:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for Palbociclib and its impurities.

-

Mass Analyzer: Full scan mode for impurity identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

-

Collision Energy (for MS/MS): Optimized to induce fragmentation and generate characteristic product ions.

-

Risk Assessment and Control Strategies

The control of this compound in Palbociclib is guided by a risk-based approach as outlined in ICH guidelines.[3][4][5]

Key Considerations:

-

Identification Threshold: Impurities present at or above this threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be structurally identified.[29]

-

Qualification Threshold: Impurities exceeding this level require toxicological assessment to ensure their safety.[29] The qualification process involves acquiring and evaluating data that establishes the biological safety of an individual impurity at the specified level.[29]

-

Toxicological Evaluation: While specific toxicological data for this compound may not be extensively published, the broader class of piperazine derivatives has been studied. Some piperazine derivatives exhibit pharmacological and toxicological effects, including stimulant properties and potential for hepatotoxicity and cardiotoxicity.[30][31][32][33][34] A thorough toxicological assessment would be required if this impurity exceeds the qualification threshold.

Control Strategies:

-

Process Optimization: The most effective control strategy is to minimize the formation of the impurity during the synthesis. This can be achieved by optimizing reaction conditions (e.g., stoichiometry of reactants, temperature, reaction time) to drive the coupling reaction to completion.

-

Purification: Implementing effective purification steps (e.g., crystallization, chromatography) in the downstream processing of Palbociclib can effectively remove this impurity.

-

Specification Setting: Establishing an appropriate acceptance criterion for this compound in the final drug substance specification based on batch data, stability studies, and toxicological assessments.

Conclusion

This compound is a critical process-related impurity in the synthesis of Palbociclib that requires careful monitoring and control. A comprehensive understanding of its potential origins, coupled with the implementation of robust and validated analytical methods like RP-HPLC and LC-MS, is essential for ensuring the quality, safety, and efficacy of Palbociclib. Adherence to regulatory guidelines, such as those from the ICH, provides a clear framework for the management of this and other impurities throughout the drug development and manufacturing lifecycle. For researchers and scientists in the pharmaceutical industry, a proactive and scientifically sound approach to impurity profiling is paramount in delivering safe and effective medicines to patients.

References

-

Daicel Pharma Standards. (n.d.). Palbociclib Impurities Manufacturers & Suppliers. Retrieved from [Link]

-

SynThink. (n.d.). Palbociclib EP Impurities & USP Related Compounds. Retrieved from [Link]

-

Srikanth, D., Ganapaty, S., Reddy, P. M., Sowjanya, G., & Sunitha, K. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Journal of Pharmaceutical Research International, 33(44B), 485–499. [Link]

-

International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

CordenPharma. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Palbociclib-impurities. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2021). Separation and Determination of Process Related Impurities in Palbociclib: A Rp-hplc Study. Retrieved from [Link]

-

Pop, A. D., Vlase, L., & Uifalean, A. (2022). Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. Molecules, 27(24), 8758. [Link]

-

SynZeal. (n.d.). Palbociclib Impurities. Retrieved from [Link]

-

ResearchGate. (2022). Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. Retrieved from [Link]

-

Frontiers Media S.A. (2023). Investigation on acquired palbociclib resistance by LC-MS based multi-omics analysis. Retrieved from [Link]

-

Veeprho. (n.d.). Palbociclib Impurities and Related Compound. Retrieved from [Link]

-

Longdom Publishing. (2018). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib. Retrieved from [Link]

-

Duan, S., et al. (2016). Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. Organic Process Research & Development, 20(7), 1191–1202. [Link]

-

SynZeal. (n.d.). Palbociclib Impurity A. Retrieved from [Link]

-

Matzneller, P., et al. (2021). Development and Validation of a Novel LC-MS/MS Method for the Simultaneous Determination of Abemaciclib, Palbociclib, Ribociclib, Anastrozole, Letrozole, and Fulvestrant in Plasma Samples: A Prerequisite for Personalized Breast Cancer Treatment. Pharmaceuticals, 14(11), 1083. [Link]

-

Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90(11), 2739–2751. [Link]

-

de Wit, D., et al. (2021). Quantification of Letrozole, Palbociclib, Ribociclib, Abemaciclib, and Metabolites in Volumetric Dried Blood Spots: Development and Validation of an LC-MS/MS Method for Therapeutic Drug Monitoring. Pharmaceutics, 13(10), 1599. [Link]

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 430–438. [Link]

- Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.

-

ResearchGate. (2018). New stability-indicating liquid chromatographic method for determination of palbociclib (an anti-breast cancer drug). Retrieved from [Link]

-

Zhang, K., et al. (2016). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. Journal of AOAC International, 99(4), 931–939. [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

PubMed. (2016). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. Retrieved from [Link]

-

Oxford Academic. (2016). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. Retrieved from [Link]

-

ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

- Google Patents. (n.d.). US20170247380A1 - Method for preparing palbociclib.

- Google Patents. (n.d.). US9850244B2 - Method for preparing Palbociclib.

-

International Journal of Pharmaceutical Investigation. (2022). Method Development Combined with in silicoTherapeutic and Toxicology Studies on Palbociclib and its Degradation Products to Assi. Retrieved from [Link]

-

ResearchGate. (2019). A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. Retrieved from [Link]

-

Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. [Link]

-

Oxford Academic. (2016). Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds. Retrieved from [Link]

-

ResearchGate. (2019). Piperazine derivatives as dangerous abused compounds. Retrieved from [Link]

-

Veeprho. (n.d.). 5-(Piperazin-1-yl)pyridine-2-amine | CAS 1082876-26-3. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 3. jpionline.org [jpionline.org]

- 4. tasianinch.com [tasianinch.com]

- 5. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Palbociclib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 8. This compound|CAS 1082876-26-3 [benchchem.com]

- 9. Palbociclib Impurity A | 1082876-26-3 | SynZeal [synzeal.com]

- 10. veeprho.com [veeprho.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. This compound | 1082876-26-3 [chemicalbook.com]

- 13. longdom.org [longdom.org]

- 14. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]

- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 16. jpionline.org [jpionline.org]

- 17. researchgate.net [researchgate.net]

- 18. journaljpri.com [journaljpri.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Isolation and Structural Elucidation of Palbociclib's Eight Process-Related Impurities: Two Identified as New Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Investigation on acquired palbociclib resistance by LC-MS based multi-omics analysis [frontiersin.org]

- 27. mdpi.com [mdpi.com]

- 28. mdpi.com [mdpi.com]

- 29. pharma.gally.ch [pharma.gally.ch]

- 30. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. merckmillipore.com [merckmillipore.com]

- 33. hrcak.srce.hr [hrcak.srce.hr]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-(Piperazin-1-yl)pyridin-2-amine as a Ribociclib Impurity

Abstract

Ribociclib, a selective cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, is a cornerstone in the treatment of HR-positive, HER2-negative advanced or metastatic breast cancer.[1][2] The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive examination of 5-(Piperazin-1-yl)pyridin-2-amine, a critical process-related impurity in the synthesis of Ribociclib. We will explore its origin, the regulatory framework governing its control, detailed analytical methodologies for its detection and quantification, and the rationale behind establishing a robust control strategy. This document serves as a vital resource for professionals engaged in the development, manufacturing, and quality control of Ribociclib.

Introduction: The Imperative of Impurity Profiling in Kinase Inhibitors

The therapeutic success of targeted therapies like Ribociclib hinges on the precise interaction between the drug molecule and its biological target.[2] The presence of impurities, even in trace amounts, can have significant consequences, potentially altering the drug's efficacy, stability, and safety profile.[3] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines to control impurities in new drug substances and products.[4][5]

This guide focuses on this compound (CAS 1082876-26-3), a key starting material or intermediate in the manufacture of Ribociclib.[6][7] As a process-related impurity, its presence in the final API is typically due to an incomplete reaction or inadequate purification. A thorough understanding of this impurity is essential for developing a manufacturing process that consistently delivers high-purity Ribociclib, ensuring patient safety and regulatory compliance.

Genesis of an Impurity: The Synthetic Pathway of Ribociclib

The most common synthetic routes for Ribociclib involve a palladium-catalyzed cross-coupling reaction (such as a Buchwald-Hartwig amination) between the core moiety, 7-cyclopentyl-2-chloro-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, and the key intermediate, this compound.[8]

The diagram below illustrates this critical coupling step, highlighting the origin of this compound as a potential impurity.

Caption: Synthetic coupling step for Ribociclib formation.

If the coupling reaction does not proceed to completion or if the subsequent purification steps are insufficient, this compound will be carried through and appear as an impurity in the final drug substance.

Physicochemical Properties

A clear understanding of the impurity's properties is foundational for developing effective analytical and purification methods.

| Property | Value | Source |

| Chemical Name | This compound | [6][7] |

| CAS Number | 1082876-26-3 | [6][9] |

| Molecular Formula | C₉H₁₄N₄ | [6][10] |

| Molecular Weight | 178.23 g/mol | [6] |

The Regulatory Landscape: Applying ICH Guidelines

The control of impurities is not merely a matter of good science but a strict regulatory requirement. The ICH Q3A(R2) guideline provides a framework for controlling impurities in new drug substances.[11] This framework establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

| Threshold | Limit (for Maximum Daily Dose > 2 g/day )* | Action Required |

| Reporting | 0.03% | The impurity must be reported in regulatory submissions. |

| Identification | 0.05% | The structure of the impurity must be confirmed. |

| Qualification | 0.05% | A toxicological assessment is required to justify the proposed acceptance criterion. |

| Note: Thresholds are adjusted for drugs with lower maximum daily doses. These values are illustrative. The specific thresholds for Ribociclib must be calculated based on its approved dosage. |

Given that this compound is a known chemical entity and a process intermediate, its identification is straightforward. The primary challenge lies in ensuring its level is consistently below the qualification threshold or is qualified through appropriate safety data.

Analytical Strategy for Detection and Quantification

A robust, validated, stability-indicating analytical method is the cornerstone of any impurity control strategy. For Ribociclib and its related substances, High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection are the methods of choice.[12][13]

Workflow for Impurity Analysis and Control

The following workflow outlines the systematic process for analyzing a batch of Ribociclib API to ensure it meets the required purity specifications.

Caption: Workflow for Ribociclib impurity analysis and control.

Recommended Analytical Method: UPLC Protocol

This protocol is a synthesized representation based on published methods for Ribociclib analysis.[12] Method validation must be performed in accordance with ICH Q2(R1) guidelines.

Chromatographic Conditions:

| Parameter | Recommended Condition | Rationale |

| Column | C18 Column (e.g., Phenomenex C8, 100mm x 2.1mm, 1.7µm) | Provides excellent hydrophobic retention and separation for the API and its impurities. |

| Mobile Phase A | Sodium Phosphate Buffer (pH 3.0) | Buffered mobile phase controls the ionization state of the analytes, ensuring reproducible retention times. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |

| Elution | Gradient | A gradient is typically necessary to resolve early-eluting polar impurities from the main API peak and late-eluting non-polar impurities within a reasonable run time. |

| Flow Rate | 0.3 - 1.0 mL/min | Optimized for column dimensions and particle size to ensure good efficiency. |

| Column Temp. | 30°C | Maintains consistent retention times and peak shapes. |

| Detection | UV at 284 nm | Wavelength at which Ribociclib exhibits significant absorbance.[12] |

| Injection Vol. | 1 - 20 µL | Adjusted based on sample concentration and instrument sensitivity. |

Step-by-Step Protocol:

-

Solution Preparation:

-

Diluent: Prepare a mixture of Mobile Phase A and B (e.g., 70:30 v/v), matching the initial gradient conditions.

-

Standard Solution: Accurately weigh and dissolve a certified reference standard of this compound in diluent to a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Ribociclib API sample in diluent to a high concentration (e.g., 1 mg/mL) to ensure detection of impurities at low levels.

-

System Suitability Solution (SST): Prepare a solution containing both Ribociclib (e.g., 1 mg/mL) and this compound (e.g., 1 µg/mL) to verify the system's resolution and performance.

-

-

Chromatographic Run:

-

Equilibrate the UPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no system peaks interfere with the analyte peaks.

-

Inject the SST solution in replicate (e.g., five times). The resolution between the impurity and the main API peak must be >2.0, and the relative standard deviation (RSD) for peak area must be <2.0%.

-

Inject the Standard Solution to determine the retention time and response factor for the impurity.

-

Inject the Sample Solution for analysis.

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Calculate the amount of the impurity in the sample using the peak area response from the standard of known concentration (external standard method).

-

Express the result as a percentage relative to the Ribociclib API concentration.

-

Toxicological Considerations

While comprehensive toxicological data for this compound is not extensively published, its structural alerts warrant consideration. The piperazine moiety is a known structural feature that can sometimes be associated with adverse effects.[14] Furthermore, as an aminopyridine, its reactivity and metabolic profile must be considered.

In the absence of direct toxicological studies, in silico toxicity prediction platforms are valuable tools for a preliminary risk assessment, as recommended by ICH M7 for mutagenic impurities.[3][5] Studies on Ribociclib degradation have utilized platforms like ProTox-II to evaluate the toxicity of its various degradation products, a practice that can be extended to process-related impurities.[15][16][17] Such an assessment is a critical component of the qualification dossier if the impurity levels exceed the ICH identification threshold.

Conclusion

The control of this compound is a critical aspect of ensuring the quality, safety, and efficacy of Ribociclib. As a known process-related impurity, its presence in the final API must be carefully monitored and controlled. This guide has outlined its origin within the synthetic process, the regulatory framework dictating its acceptable limits, and a robust analytical strategy for its quantification. By implementing a validated, high-sensitivity UPLC method and adhering to the principles of quality by design, pharmaceutical manufacturers can develop a process that consistently minimizes this impurity, ensuring the final product meets the stringent standards required for patient care.

References

- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.

- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

- Benchchem. (n.d.). This compound.

- Raje, H., et al. (2020).

- RSC Publishing. (n.d.). In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling.

- European Medicines Agency (EMA). (n.d.). Quality: impurities.

- Pharmaffiliates. (n.d.). Ribociclib-impurities.

- Sahu, A. K., et al. (2021). Identification and structural characterization of potential degraded impurities of ribociclib by time of flight -tandem mass spectrometry, and their toxicity prediction.

- European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products.

- Google Patents. (n.d.). Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.

- International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).

- Sengupta, P., et al. (2020). LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. Journal of Pharmaceutical and Biomedical Analysis.

- CoLab. (2021). Identification and structural characterization of potential degraded impurities of ribociclib by time of flight -tandem mass spectrometry, and their toxicity prediction.

- Longdom Publishing. (n.d.). Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib.

- Daicel Pharma Standards. (n.d.). Ribociclib Impurities Manufacturers & Suppliers.

- Sahu, A. K., et al. (2021). Identification and structural characterization of potential degraded impurities of ribociclib by time of flight -tandem mass spectrometry, and their toxicity prediction. PubMed.

- Pharmaffiliates. (n.d.). 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine.

- Pharmaffiliates. (n.d.). Ribociclib Succinate and its Impurities.

- SynZeal. (n.d.). Ribociclib Acid Impurity.

- SynZeal. (n.d.). Ribociclib Impurity 11.

- Journal of Pharmaceutical and Biomedical Analysis. (2024). Development and Validation of Ribociclib by UPLC in Bulk and Tablet Dosage Form.

- SynThink Research Chemicals. (n.d.). Ribociclib EP Impurities & USP Related Compounds.

- Jetir.Org. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF HPTLC METHOD FOR THE ESTIMATION OF RIBOCICLIB IN BULK AND PHARMACEUTICAL TABLET.

- ChemicalBook. (2025). This compound | 1082876-26-3.

- Triki, D., et al. (2020). Palbociclib and Ribociclib Analogs Targeting CDK4 and CDK6 for Breast Cancer Treatment: A Molecular Modeling Study. ChemRxiv.

- YMER. (2023). A New stability indicating Method Development and Validation of liquid chromatography for the estimation of Ribociclib in pharmaceutical formulation.

- Chem-Impex. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.

- PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound.

- Simson Pharma Limited. (n.d.). Ribociclib Impurity 5.

- World Journal of Pharmaceutical Science and Research. (2023).

- Attwa, M. W., et al. (n.d.). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. MDPI.

- MDPI. (2023). Ribociclib Hybrid Lipid–Polymer Nanoparticle Preparation and Characterization for Cancer Treatment.

- Alfa Omega Pharma. (n.d.). Ribociclib Impurities | 1211441-98-3 Certified Reference Substance.

- Justia Patents. (2022). Process for the preparation of ribociclib and its salts.

- ResearchGate. (n.d.). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib.

- Nitrosamines Exchange. (2024). Ribociclib Succinate NDSRIs limit clarification related.

- Santa Cruz Biotechnology. (n.d.). Piperazine.

- Braal, C. L., et al. (2021). Quantification of ribociclib in dried blood spots by LCMS/MS. RePub, Erasmus University Repository.

- Braal, C. L., et al. (2021).

Sources

- 1. Ribociclib Impurities Manufacturers & Suppliers - Daicel Pharma Standards [dev.daicelpharmastandards.com]

- 2. researchgate.net [researchgate.net]

- 3. jpionline.org [jpionline.org]

- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]

- 6. This compound|CAS 1082876-26-3 [benchchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. longdom.org [longdom.org]

- 9. This compound | 1082876-26-3 [chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. database.ich.org [database.ich.org]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. wjpsronline.com [wjpsronline.com]

- 14. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Identification and structural characterization of potential degraded impurities of ribociclib by time of flight -tandem mass spectrometry, and their toxicity prediction | CoLab [colab.ws]

- 17. Identification and structural characterization of potential degraded impurities of ribociclib by time of flight -tandem mass spectrometry, and their toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 5-(Piperazin-1-yl)pyridin-2-amine

Introduction

5-(Piperazin-1-yl)pyridin-2-amine, a key intermediate in the synthesis of prominent pharmaceutical agents such as the CDK4/6 inhibitor Palbociclib, is a molecule of significant interest in drug development.[1][2] Its chemical architecture, featuring a 2-aminopyridine scaffold linked to a piperazine ring, bestows upon it a versatile reactivity profile, but also presents unique challenges in terms of its physicochemical properties.[1] This technical guide provides a comprehensive exploration of the solubility and stability of this compound, offering a framework for researchers, scientists, and drug development professionals to understand and systematically evaluate these critical parameters. A thorough grasp of solubility and stability is paramount for successful formulation development, ensuring optimal bioavailability and maintaining therapeutic efficacy and safety of the final drug product.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for any subsequent investigation into its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C9H14N4 | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Pale Brown to Light Brown Solid | [3] |

| Predicted Boiling Point | 401.7 ± 40.0 °C | [2][3] |

| Predicted Density | 1.163 ± 0.06 g/cm³ | [2][3] |

| Predicted pKa | 8.67 ± 0.10 | [2][3] |

| Storage Conditions | 2–8 °C, under inert gas (nitrogen or Argon) | [2][3][4] |

Solubility Assessment